![molecular formula C22H16O2 B14272018 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one CAS No. 139097-82-8](/img/structure/B14272018.png)
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is an organic compound characterized by its phenanthrene backbone and a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one typically involves the condensation of 4-methoxybenzaldehyde with phenanthren-9(10H)-one. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a methylene group, altering the electronic properties of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while reduction can produce methylene-bridged derivatives.
Wissenschaftliche Forschungsanwendungen
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism by which 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific receptors, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrenequinone: Similar in structure but lacks the methoxyphenyl substituent.
4-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the phenanthrene backbone.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is unique due to its combined structural features, which confer distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
139097-82-8 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
10-[(4-methoxyphenyl)methylidene]phenanthren-9-one |
InChI |
InChI=1S/C22H16O2/c1-24-16-12-10-15(11-13-16)14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)22(21)23/h2-14H,1H3 |
InChI-Schlüssel |
KKZKMRYDDUZEKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
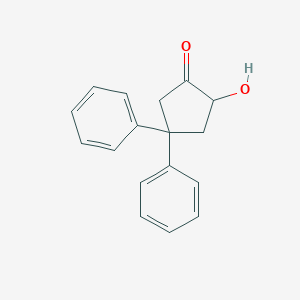
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
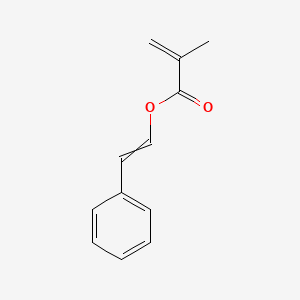
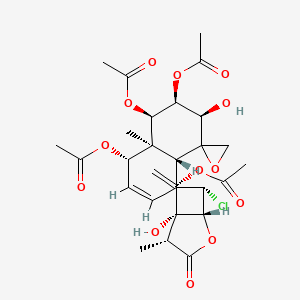
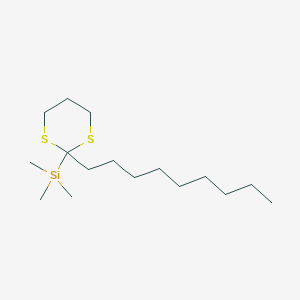
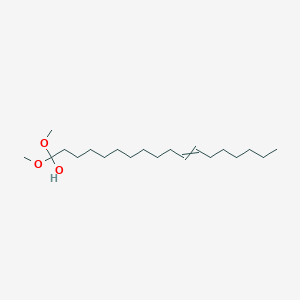

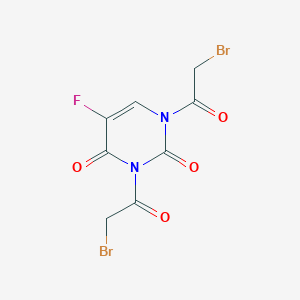
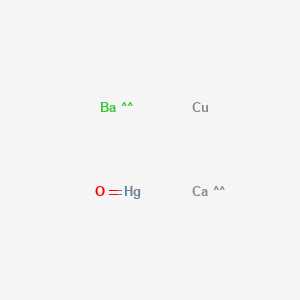
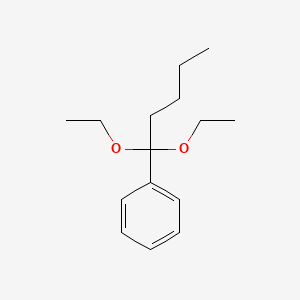
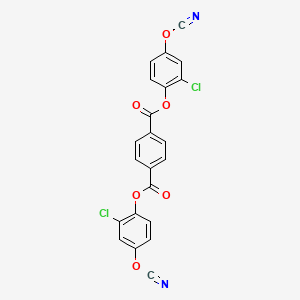
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
